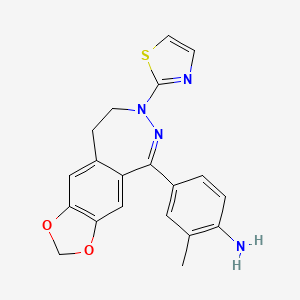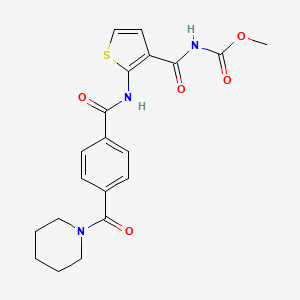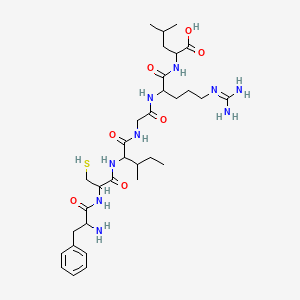
19-Heptatriacontanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-Heptatriacontanol, also known as 19-Hydroxyheptatriacontane, is a long-chain fatty alcohol with the molecular formula C37H76O. It is a naturally occurring compound found in various plant species and is known for its waxy texture and hydrophobic properties. This compound is part of the larger class of fatty alcohols, which are commonly used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 19-Heptatriacontanol typically involves the reduction of the corresponding fatty acid, heptatriacontanoic acid. This reduction can be achieved using various reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as plant waxes. The extraction process includes solvent extraction followed by chromatographic techniques to isolate and purify the compound. The industrial methods ensure a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 19-Heptatriacontanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents like thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Heptatriacontanal (aldehyde), heptatriacontanoic acid (carboxylic acid)
Reduction: Heptatriacontane (hydrocarbon)
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
19-Heptatriacontanol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying long-chain alcohols and their reactions.
Biology: Investigated for its role in plant physiology and its presence in plant waxes.
Medicine: Explored for potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its hydrophobic and emollient properties.
Mechanism of Action
The mechanism of action of 19-Heptatriacontanol involves its interaction with cellular membranes due to its hydrophobic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane-bound enzyme activities. The molecular targets and pathways involved are primarily related to lipid metabolism and membrane dynamics.
Comparison with Similar Compounds
Heptatriacontanoic acid: The corresponding fatty acid with similar chain length.
Octacosanol: Another long-chain fatty alcohol with 28 carbon atoms.
Hexacosanol: A long-chain fatty alcohol with 26 carbon atoms.
Comparison: 19-Heptatriacontanol is unique due to its specific chain length and the position of the hydroxyl group. Compared to shorter-chain fatty alcohols like octacosanol and hexacosanol, this compound has different physical properties, such as melting point and solubility. Its longer chain length also influences its biological activity and industrial applications, making it suitable for specific uses where other fatty alcohols may not be as effective.
Properties
Molecular Formula |
C37H76O |
|---|---|
Molecular Weight |
537.0 g/mol |
IUPAC Name |
heptatriacontan-19-ol |
InChI |
InChI=1S/C37H76O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38H,3-36H2,1-2H3 |
InChI Key |
FTXMIBBKXIPGJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate](/img/structure/B11932114.png)

![[(1Z,4R,6Z)-1-[[(2R)-2-[[(2Z,4Z,6E,8R)-8-[(2R)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B11932133.png)
![3-[[5-Bromanyl-4-[4-(Trifluoromethyl)phenyl]-1,3-Oxazol-2-Yl]methoxy]-2,6-Bis(Fluoranyl)benzamide](/img/structure/B11932135.png)
![(8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11932139.png)


![sodium;N-[4-[(2R)-2-[[(2R)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamate](/img/structure/B11932153.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[6-[4-[2-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoylamino]ethyl]piperazin-1-yl]pyridin-3-yl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B11932160.png)



